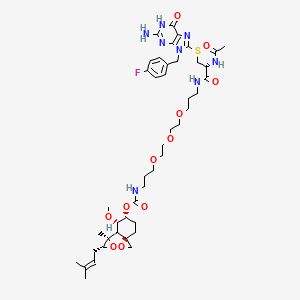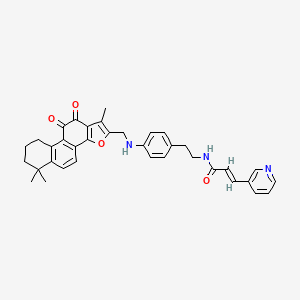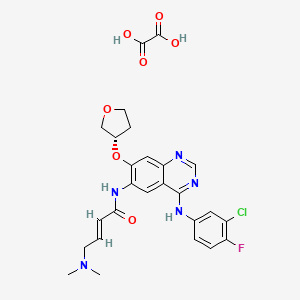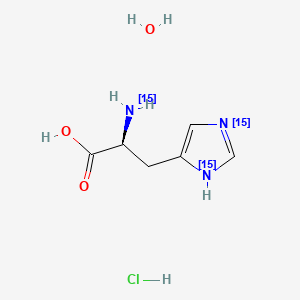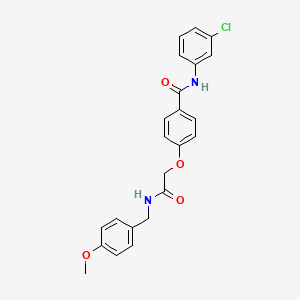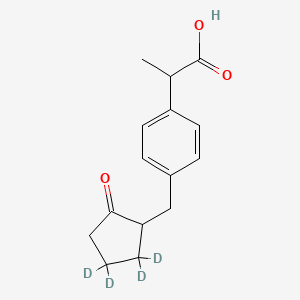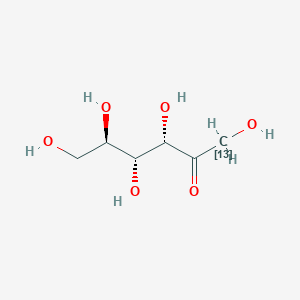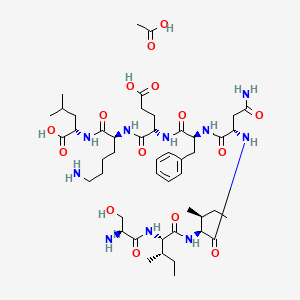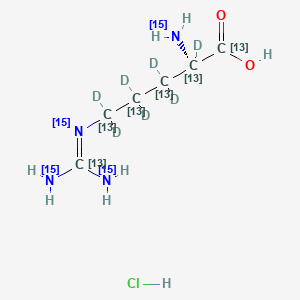
L-Arginine-13C6,15N4,d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-13C6,15N4,d7 (hydrochloride) is a labeled form of L-Arginine hydrochloride, where the carbon atoms are labeled with 13C, nitrogen atoms with 15N, and hydrogen atoms with deuterium (d7). This compound is primarily used in scientific research as a tracer in metabolic studies and drug development due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the synthesis of the final product. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without any loss of labeling .
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4,d7 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-13C6,15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Arginine-13C6,15N4,d7 (hydrochloride) can lead to the formation of nitric oxide, a potent vasodilator .
Aplicaciones Científicas De Investigación
L-Arginine-13C6,15N4,d7 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of arginine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the study of nitric oxide synthesis and its effects
Mecanismo De Acción
L-Arginine-13C6,15N4,d7 (hydrochloride) acts as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound is metabolized by nitric oxide synthase enzymes, leading to the production of nitric oxide, which then exerts its effects by relaxing blood vessels and improving blood flow. The stable isotope labeling allows for precise tracking of the compound’s metabolism and its effects on various molecular targets and pathways .
Comparación Con Compuestos Similares
L-Arginine-13C6,15N4,d7 (hydrochloride) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Arginine-13C6,15N4 (hydrochloride): Labeled with 13C and 15N but not deuterium.
L-Arginine-13C6 (hydrochloride): Labeled with 13C only.
L-Arginine-15N4 (hydrochloride): Labeled with 15N only
These similar compounds are also used in research but may not provide the same level of precision in tracking metabolic pathways as L-Arginine-13C6,15N4,d7 (hydrochloride).
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
227.63 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |
Clave InChI |
KWTQSFXGGICVPE-JPYWAUJDSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2])[15NH2].Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
